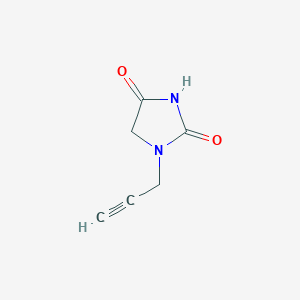
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione
Overview
Description
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is an organic compound that features an imidazolidine ring substituted with a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of imidazolidine-2,4-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazolidine derivatives .
Scientific Research Applications
1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Lacks the prop-2-yn-1-yl group but shares the imidazolidine core structure.
5,5-Diphenylimidazolidine-2,4-dione: Contains phenyl groups instead of the prop-2-yn-1-yl group.
Uniqueness: 1-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
1-prop-2-ynylimidazolidine-2,4-dione |
InChI |
InChI=1S/C6H6N2O2/c1-2-3-8-4-5(9)7-6(8)10/h1H,3-4H2,(H,7,9,10) |
InChI Key |
VNPSLFACFFRWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CC(=O)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
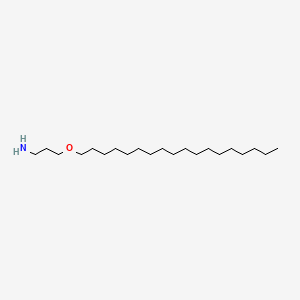
![7-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8724410.png)

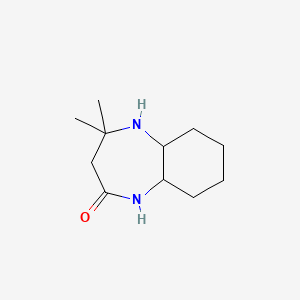
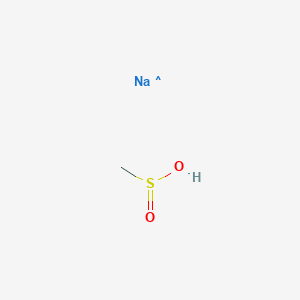
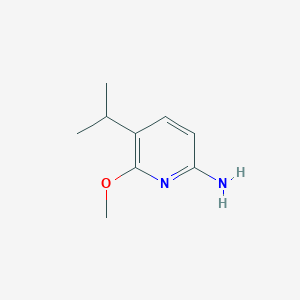
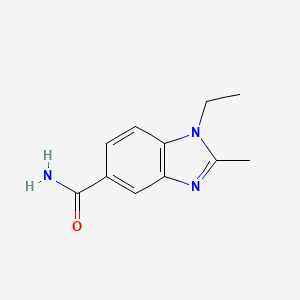
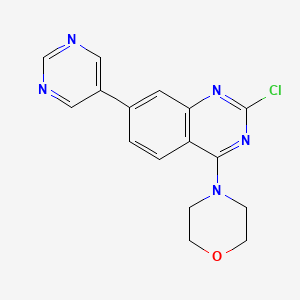
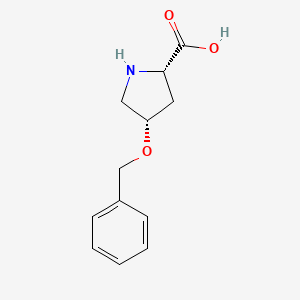
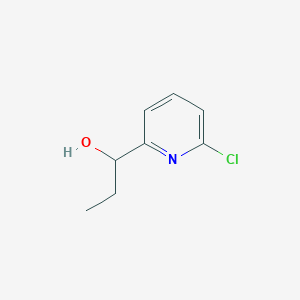
![1,3-dihydro-5-methyl2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8724482.png)
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)

![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)
